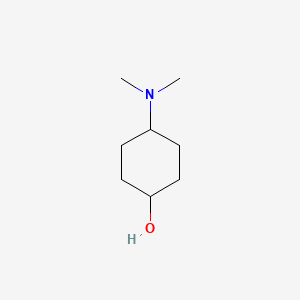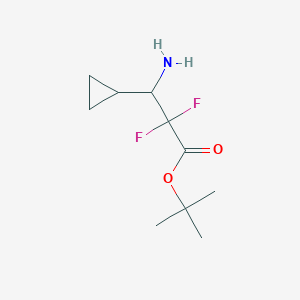
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclopropane-containing amino acid derivative, which makes it a unique and interesting molecule to study. In
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-4 by binding to the active site of the enzyme. This results in the inhibition of the breakdown of incretin hormones, which are involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of DPP-4, which can lead to increased levels of incretin hormones and improved glucose tolerance. Additionally, it has been shown to have antiviral activity against the HCV by inhibiting the viral protease enzyme. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is its unique cyclopropane-containing structure, which makes it an interesting molecule to study. Additionally, it has shown promising results in scientific research applications, particularly in drug discovery and development. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate. One potential direction is to further explore its potential as a scaffold for the development of novel drugs targeting various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, research on the optimization of the synthesis method for tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate can be achieved through a multistep process starting from commercially available chemicals. The first step involves the reaction of cyclopropanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclopropanecarboxylate. This intermediate is then reacted with 3-amino-2,2-difluoropropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate has shown promising results in scientific research applications. One of the most significant applications is in drug discovery and development. This compound has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases. For example, it has been reported to have potential as an antiviral agent against the hepatitis C virus (HCV). Additionally, it has been shown to have potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)10(11,12)7(13)6-4-5-6/h6-7H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDHRGBWWHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1CC1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

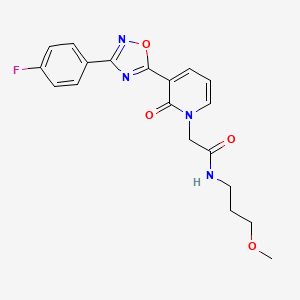
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)
![4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2950268.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
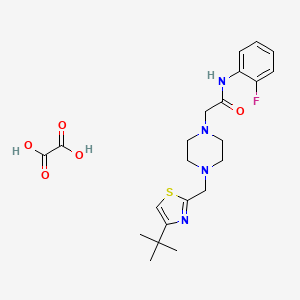
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)
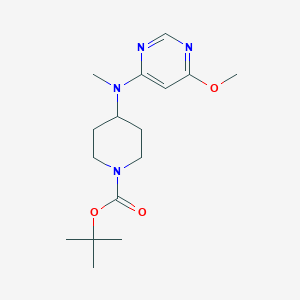
![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2950279.png)
![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)
![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)
